molecular formula C18H12N2O5S B5511335 3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one

3-({[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one

Cat. No. B5511335
M. Wt: 368.4 g/mol
InChI Key: REPLRRBUVZFLSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves condensation reactions between appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derivatives and 3-(2-bromoacetyl)-2H-chromen-2-one under specific conditions. This process yields a novel series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones, which includes the compound of interest (Ingale et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds, including 3-({[5-(2-Methyl-3-Furyl)-1,3,4-Oxadiazol-2-yl]thio}acetyl)-2H-Chromen-2-One, has been established through various analytical techniques such as UV, IR, 1H and 13C-NMR spectroscopy. These techniques help in elucidating the positions of protons and carbons in the molecule, providing a detailed understanding of its structure (Hamdi et al., 2011).

Chemical Reactions and Properties

These compounds, including the one , have been found to undergo various chemical reactions, contributing to their diverse biological activities. They have shown significant activities in various biological assays, hinting at their potential pharmacological applications. Their reactivity and interaction with other chemical entities are crucial for understanding their mechanism of action (Bhat et al., 2008).

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is in the development of new antimicrobial agents. Research has shown that derivatives bearing the 1,3,4-oxadiazole moiety exhibit moderate to high antimicrobial activity against a range of microbial strains. For example, a study by El‐Sayed et al. (2011) synthesized new C-furyl glycosides bearing substituted 1,3,4-oxadiazoles and demonstrated their antimicrobial effectiveness (El‐Sayed, Abbas, Mohamed, & Abdel-Rahman, 2011). Similarly, compounds synthesized from 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones have been screened for antimicrobial activity, showing significant potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Anti-inflammatory and Analgesic Activities

Another critical area of application is in the development of anti-inflammatory and analgesic agents. Ingale et al. (2010) synthesized a novel series of this compound and evaluated them for in vivo acute anti-inflammatory and analgesic activities. The study found that several derivatives exhibited significant anti-inflammatory and analgesic activities, with a lower degree of ulcerogenic potential compared to standard NSAIDs (Ingale, Maddi, Palkar, Ronad, MamleDesai, Vishwanathswamy, & Satyanarayana, 2010).

Antituberculosis Activity

The compound's derivatives have also been investigated for their antituberculosis potential. A study by Mir, Siddiqui, & Comrie (1991) synthesized related compounds and tested them against Mycobacterium tuberculosis, showing promising results in combating tuberculosis (Mir, Siddiqui, & Comrie, 1991).

Anticancer and Cytotoxic Activities

Research into the anticancer properties of derivatives of this compound has also been conducted. For instance, Gomha & Khalil (2012) employed ultrasound irradiation for the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, which demonstrated potent cytotoxic activity against human keratinocytes (Gomha & Khalil, 2012).

properties

IUPAC Name

3-[2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5S/c1-10-12(6-7-23-10)16-19-20-18(25-16)26-9-14(21)13-8-11-4-2-3-5-15(11)24-17(13)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPLRRBUVZFLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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